molecular formula C14H15BrS2 B585013 2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene CAS No. 1346604-31-6

2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene

Cat. No.: B585013
CAS No.: 1346604-31-6
M. Wt: 333.335
InChI Key: KRXSGXVUQKRSCK-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene involves the reaction of 4-bromo-1-butene with 3-methyl-d6-thiophene under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is then purified and stored under specific conditions to ensure its stability .

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Mechanism of Action

The mechanism of action of 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene involves its interaction with GABA receptors. The compound acts as a GABA uptake inhibitor, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft. This leads to enhanced GABAergic neurotransmission and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-thiophene: Similar in structure but without the deuterium atoms.

    2,2’-(4-Bromo-1-butenylidene)bis-3-ethyl-thiophene: Similar structure with an ethyl group instead of a methyl group.

    2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d4-thiophene: Similar structure with fewer deuterium atoms.

Uniqueness

The presence of deuterium atoms in 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene makes it unique compared to its similar compounds. Deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-[4-bromo-1-[3-(trideuteriomethyl)thiophen-2-yl]but-1-enyl]-3-(trideuteriomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9H,3,7H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXSGXVUQKRSCK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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